![molecular formula C22H24N4O4 B10841396 2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
2,7-Bis[2-(ethylamino)acetamido]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(Ethylamino)acetamido]anthrachinon ist eine synthetische Verbindung, die zur Anthrachinon-Familie gehört. Anthrachinone sind bekannt für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen, darunter Medizin und Industrie. Insbesondere diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften und ihrer Rolle in der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,7-Bis[2-(Ethylamino)acetamido]anthrachinon beinhaltet typischerweise die Acetylierung von 2,7-Diaminoanthrachinon, gefolgt von einer weiteren Aminierung, um die Ethylaminoacetamido-Gruppen einzuführen . Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Acetylierungs- und Aminierungsprozesse zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie in Laborsituationen umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktoren, um Konsistenz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,7-Bis[2-(Ethylamino)acetamido]anthrachinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann den Anthrachinon-Kern modifizieren und möglicherweise seine biologische Aktivität verändern.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydrochinonderivaten führen.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verschiedene funktionelle Gruppen in den Anthrachinon-Kern einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile Reagenzien wie Amine und Thiole werden oft unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Hydrochinone erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(Ethylamino)acetamido]anthrachinon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Industrie: Die Stabilität und Reaktivität der Verbindung machen sie nützlich für die Entwicklung von Farbstoffen und Pigmenten.
Wirkmechanismus
Der Wirkmechanismus von 2,7-Bis[2-(Ethylamino)acetamido]anthrachinon beinhaltet seine Interaktion mit molekularen Zielstrukturen wie der Telomerase. Durch Hemmung der Telomeraseaktivität kann die Verbindung potenziell die Proliferation von Krebszellen begrenzen . Die beteiligten Pfade umfassen die Störung der Telomerverlängerung, was zu Zellseneszenz und Apoptose führt.
Wirkmechanismus
The mechanism of action of 2,7-Bis[2-(ethylamino)acetamido]anthraquinone involves its interaction with molecular targets such as telomerase. By inhibiting telomerase activity, the compound can potentially limit the proliferation of cancer cells . The pathways involved include the disruption of telomere elongation, leading to cellular senescence and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,7-Diaminoanthrachinon: Ein Vorläufer bei der Synthese von 2,7-Bis[2-(Ethylamino)acetamido]anthrachinon.
2,7-Diacetylaminoanthrachinon: Ein weiteres Derivat mit ähnlichen Synthesewegen.
Doxorubicin: Ein Anthrachinonderivat, das als Antikrebsmittel verwendet wird.
Einzigartigkeit
2,7-Bis[2-(Ethylamino)acetamido]anthrachinon ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere biologische Aktivitäten und chemische Eigenschaften verleiht. Sein Potenzial als Telomeraseinhibitor unterscheidet es von anderen Anthrachinonderivaten und macht es zu einer wertvollen Verbindung in der Krebsforschung und therapeutischen Entwicklung .
Eigenschaften
Molekularformel |
C22H24N4O4 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-(ethylamino)-N-[7-[[2-(ethylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C22H24N4O4/c1-3-23-11-19(27)25-13-5-7-15-17(9-13)22(30)18-10-14(6-8-16(18)21(15)29)26-20(28)12-24-4-2/h5-10,23-24H,3-4,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
DJJHCFWUEPEODX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


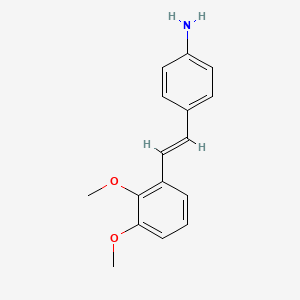


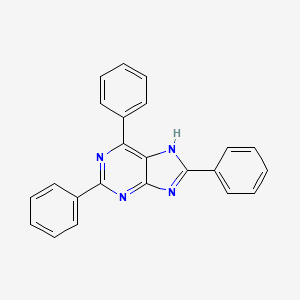




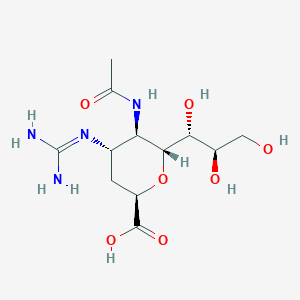


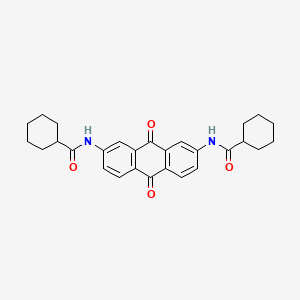
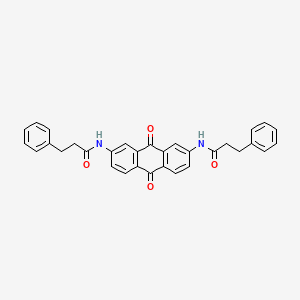
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
